molecular formula C9H21NOS B13187722 tert-Butyl(imino)(3-methylbutyl)-lambda6-sulfanone

tert-Butyl(imino)(3-methylbutyl)-lambda6-sulfanone

Cat. No.: B13187722
M. Wt: 191.34 g/mol
InChI Key: NHWGNXCUDWJLJQ-UHFFFAOYSA-N
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Description

tert-Butyl(imino)(3-methylbutyl)-lambda6-sulfanone is a complex organosulfur compound characterized by the presence of a tert-butyl group, an imino group, and a 3-methylbutyl group attached to a lambda6-sulfanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(imino)(3-methylbutyl)-lambda6-sulfanone typically involves the reaction of tert-butylamine with 3-methylbutyl isocyanate in the presence of a sulfur-containing reagent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(imino)(3-methylbutyl)-lambda6-sulfanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or sulfides.

    Substitution: The imino and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

tert-Butyl(imino)(3-methylbutyl)-lambda6-sulfanone has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is employed in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications, such as antimicrobial and anticancer activities, is ongoing.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl(imino)(3-methylbutyl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl(imino)(3-methylbutyl)-lambda6-sulfanone include:

  • tert-Butyl(imino)(2-methylpropyl)-lambda6-sulfanone
  • tert-Butyl(imino)(4-methylpentyl)-lambda6-sulfanone
  • tert-Butyl(imino)(3-ethylbutyl)-lambda6-sulfanone

Uniqueness

This compound is unique due to its specific combination of functional groups and the resulting chemical properties The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability

Properties

Molecular Formula

C9H21NOS

Molecular Weight

191.34 g/mol

IUPAC Name

tert-butyl-imino-(3-methylbutyl)-oxo-λ6-sulfane

InChI

InChI=1S/C9H21NOS/c1-8(2)6-7-12(10,11)9(3,4)5/h8,10H,6-7H2,1-5H3

InChI Key

NHWGNXCUDWJLJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCS(=N)(=O)C(C)(C)C

Origin of Product

United States

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